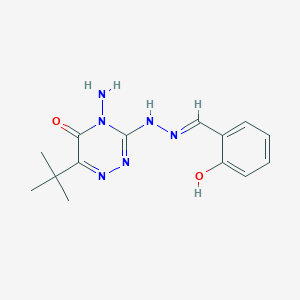

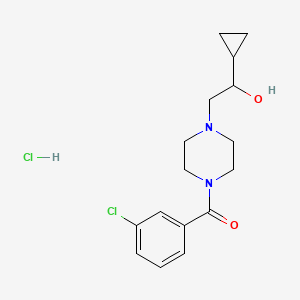

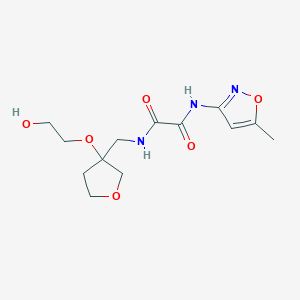

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities. Sulfonamides are typically characterized by the presence of a sulfonyl group attached to an aromatic ring and a nitrogen-containing heterocycle, such as piperidine. These compounds have been extensively studied for their antimicrobial properties and their potential as therapeutic agents in various diseases.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the treatment of substituted benzhydryl chlorides with a piperidine derivative, followed by N-sulfonation with sulfonyl chlorides in the presence of a dry solvent and a base like triethylamine. This method was used to prepare a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, which were then characterized by spectroscopic techniques such as 1H-NMR and IR, as well as elemental analysis . Another approach to synthesizing piperidine derivatives involves cyclization of acetylenic sulfones with beta and gamma-chloroamines, which can lead to various cyclic structures including piperidines .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be elucidated using X-ray crystallography. For instance, the crystal structure of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol was determined, revealing that the piperidine ring adopts a chair conformation and the geometry around the sulfur atom is tetrahedral. The structure also exhibits both inter- and intramolecular hydrogen bonds .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, including substitutions at the oxygen atom with different electrophiles. This can be achieved in the presence of sodium hydride and a solvent like dimethyl formamide (DMF) to yield a series of O-substituted derivatives . Additionally, the introduction of a trimethylstannyl leaving group via palladium catalysis can facilitate further electrophilic substitutions, as demonstrated in the synthesis of a compound intended to image dopamine D4 receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by the nature of the substituents on the aromatic ring and the piperidine nucleus. These properties can be tailored to enhance the biological activity of the compounds. For example, the nature of substitutions on the benzhydryl ring and sulfonamide ring influences the antibacterial activity of the synthesized compounds . Moreover, modifications to the piperidine moiety can lead to selective agonists for specific receptors, such as the human beta(3)-adrenergic receptor, with significant selectivity over other receptor subtypes .

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacophore Contributions

- Arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, are highlighted for their role in enhancing potency and selectivity at D(2)-like receptors. The study by Sikazwe et al. (2009) emphasizes the importance of arylalkyl substituents in modulating the binding affinity of synthesized agents at D(2)-like receptors, suggesting a composite structure responsible for selectivity and potency (Sikazwe et al., 2009).

Environmental and Pharmacological Insights

- Research by Liu and Mejia Avendaño (2013) on microbial degradation of polyfluoroalkyl chemicals sheds light on the environmental fate and biotransformation pathways of compounds containing perfluoroalkyl moieties, leading to the generation of persistent and toxic perfluoroalkyl carboxylic and sulfonic acids (Liu & Mejia Avendaño, 2013).

Synthetic and Analytical Chemistry

- The synthesis of thiophene derivatives, as discussed by Xuan (2020), is crucial for producing compounds with various bioactivities, including those with potential applications in medicinal chemistry. This study underscores the importance of thiophene derivatives as intermediates in the synthesis of complex molecules (Xuan, 2020).

Fluorinated Compounds and Health Implications

- A critical review by Henry et al. (2018) on the application of polymers of low concern, including fluoropolymers, provides insight into the toxicological profiles of fluorinated compounds. The review concludes that fluoropolymers, due to their high molecular weight and stability, do not pose the same risks as other PFAS, supporting the differentiation of fluoropolymers for hazard assessment or regulatory purposes (Henry et al., 2018).

Eigenschaften

IUPAC Name |

1-(4-fluoro-3-methylphenyl)sulfonyl-4-thiophen-3-yloxypiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO3S2/c1-12-10-15(2-3-16(12)17)23(19,20)18-7-4-13(5-8-18)21-14-6-9-22-11-14/h2-3,6,9-11,13H,4-5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURYWAJZNBBCNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(thiophen-3-yloxy)piperidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

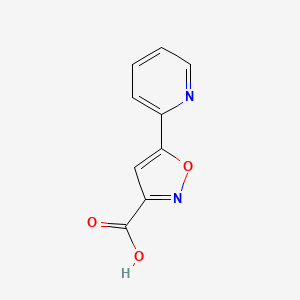

![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)

![3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2506768.png)

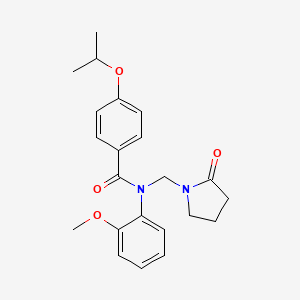

![[4-(3-Chlorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone](/img/structure/B2506770.png)

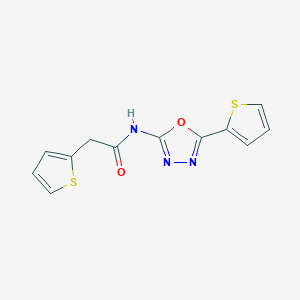

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-phenethylbenzenecarboxamide](/img/structure/B2506776.png)

![(E)-N-[(2-chloropyridin-3-yl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B2506778.png)

![N'-(2-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2506782.png)